Malvidin Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Malvidin chloride is a member of the anthocyanin family, specifically a derivative of malvidin, which is characterized by its deep red color and is commonly found in various fruits and plants, particularly in grapes. This compound is notable for its role as a natural pigment and antioxidant. The chemical structure of malvidin chloride includes hydroxyl and methoxy groups that contribute to its unique properties, making it a subject of interest in both food science and pharmacology.

Research suggests malvidin chloride may exert its health benefits through several mechanisms:

- Antioxidant properties: Studies have shown that malvidin chloride exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].

- Anti-inflammatory effects: Research suggests that malvidin chloride may inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in the body [].

- Gastroprotective properties: Studies have investigated the potential of malvidin chloride to protect the stomach lining from damage caused by factors like ethanol [].

- Hydrolysis: Under acidic or basic conditions, malvidin chloride can hydrolyze to form aglycone and sugar moieties.

- Oxidation: The compound can be oxidized to form different colored species depending on the pH level, shifting from red flavylium cations at low pH to colorless carbinol bases at higher pH levels .

- Complexation: Malvidin chloride can form complexes with metal ions, which may alter its color and stability.

Malvidin chloride exhibits several biological activities:

- Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing various diseases associated with oxidative damage .

- Anti-inflammatory Effects: Research indicates that malvidin and its derivatives may modulate inflammatory responses, contributing to their potential therapeutic effects against chronic diseases .

- Neuroprotective Effects: Some studies suggest that malvidin chloride may enhance cognitive functions and protect against neurodegenerative diseases due to its ability to cross the blood-brain barrier .

The synthesis of malvidin chloride can be achieved through several methods:

- Direct Synthesis from Natural Sources: Extraction from plant materials such as grapes or berries.

- Chemical Synthesis: A common method involves the reaction of malvidin with hydrochloric acid or other chlorinating agents under controlled conditions. For example, one method reported the use of pyrylium salts as intermediates to synthesize malvidin chloride .

- Derivatization: Malvidin can also be modified by attaching various functional groups, such as fatty acids or sugars, enhancing its solubility and stability for specific applications .

Malvidin chloride has diverse applications:

- Food Industry: Used as a natural colorant in beverages, jams, and confectionery products due to its vibrant color.

- Pharmaceuticals: Explored for potential health benefits, including anti-cancer and anti-inflammatory properties.

- Cosmetics: Incorporated into skincare products for its antioxidant properties.

Malvidin chloride shares similarities with other anthocyanins but has unique features. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Delphinidin | Contains two hydroxyl groups on the B ring | More hydrophilic than malvidin |

| Cyanidin | Has one hydroxyl group on the B ring | Less stable than malvidin under alkaline conditions |

| Petunidin | Contains one methoxy group | Exhibits different color stability compared to malvidin |

| Pelargonidin | Lacks methoxy groups | More susceptible to degradation than malvidin |

| Peonidin | Contains one methoxy group | Displays unique antioxidant properties |

Malvidin chloride is distinguished by its specific combination of hydroxyl and methoxy groups that affect its solubility, stability, and biological activity compared to these similar compounds. Its structural complexity allows it to exhibit unique chemical behaviors and biological effects that are valuable in various fields including nutrition and pharmacology.

Molecular Formula and Structural Characterization

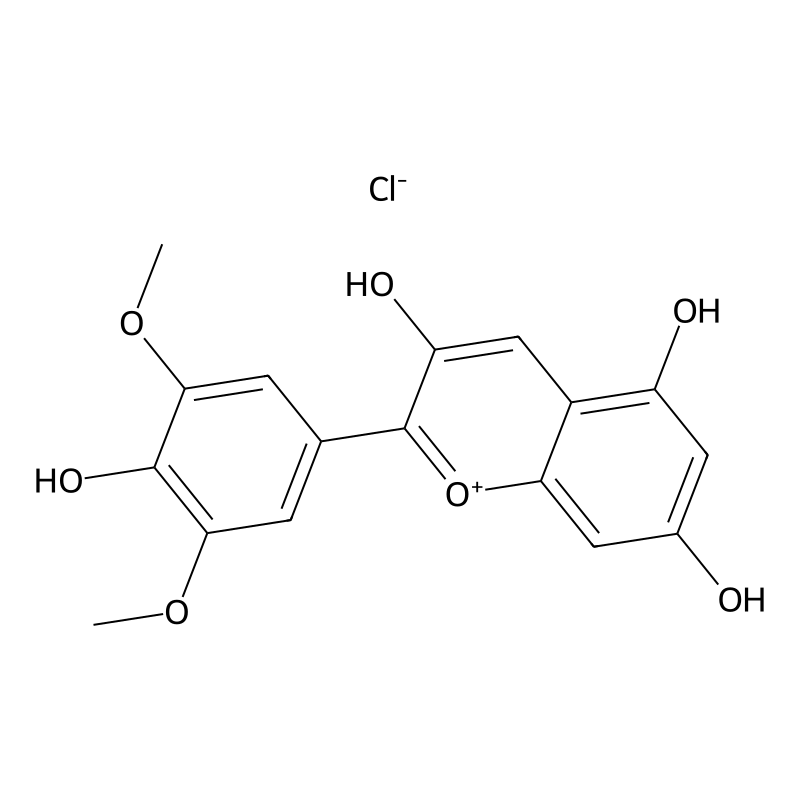

Malvidin chloride possesses the molecular formula C₁₇H₁₅ClO₇ with a molecular weight of 366.75 grams per mole [1] [2]. The compound is systematically named as 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride [1] [10]. The structural framework consists of a flavylium cation paired with a chloride anion, where the cationic portion features a benzopyrylium core structure [8].

The molecular structure is characterized by hydroxyl groups positioned at the 3, 5, and 7 positions of the benzopyrylium ring system, with a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 2 [1] [2]. The compound exhibits an achiral stereochemistry with no defined stereocenters [8]. The canonical Simplified Molecular Input Line Entry System representation is [Cl-].COC1=CC(=CC(OC)=C1O)C2=[O+]C3=C(C=C2O)C(O)=CC(O)=C3 [8] [19].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₅ClO₇ | [1] [2] |

| Molecular Weight | 366.75 g/mol | [1] [2] |

| Monoisotopic Mass | 366.050631 Da | [1] |

| Chemical Abstracts Service Number | 643-84-5 | [1] [2] |

| European Community Number | 211-403-8 | [24] |

Physical Properties and Stability Parameters

Malvidin chloride exhibits distinctive physical characteristics that reflect its anthocyanidin nature [2] [10]. The compound appears as prisms or rhombic tablets that display red coloration when viewed under transmitted light, accompanied by a green metallic luster when dry or a steel-blue luster when in contact with solvents [10]. In its commercial form, the compound is typically supplied as a reddish brown to black crystalline powder [2] [11].

The thermal properties of malvidin chloride indicate exceptional stability, with no melting observed at temperatures up to 300°C [10] [23]. The compound demonstrates significant hygroscopic behavior, particularly in its anhydrous form [2] [10]. Storage conditions require maintenance at -20°C to preserve chemical integrity [2] [19].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | Reddish brown to black powder | [2] |

| Crystal Form | Prisms or rhombic tablets | [10] |

| Melting Point | No melting at 300°C | [10] [23] |

| Storage Temperature | -20°C | [2] [19] |

| Hygroscopicity | Very hygroscopic (anhydrous form) | [10] |

| Density | 1.183 g/mL at 25°C | [3] |

The stability parameters of malvidin chloride are influenced by environmental factors including temperature, light exposure, and pH conditions [16] [17]. Thermal stability studies demonstrate that the compound maintains structural integrity at moderate temperatures, with degradation kinetics following first-order reaction mechanisms at elevated temperatures [16]. Light sensitivity requires protection from photodegradation, particularly during storage and handling procedures [29].

Spectroscopic Characteristics

UV-Visible Absorption Spectra

The ultraviolet-visible absorption characteristics of malvidin chloride are fundamental to its identification and quantification [4] [12]. The compound exhibits distinct absorption maxima at 275 nanometers and 555 nanometers [4]. The visible region absorption is attributed to the flavylium cation structure, which produces the characteristic red coloration under acidic conditions [12] [13].

The wavelength of maximum absorption in the visible region varies with pH conditions, ranging from 520 nanometers at pH 2.5 to 525 nanometers at pH 3.6 [12]. This bathochromic shift reflects the pH-dependent structural changes within the flavylium ring system [12]. The extinction coefficient provides quantitative measurement capabilities, with values reported for analytical applications [15].

| Spectral Parameter | Value | pH Condition | Reference |

|---|---|---|---|

| λ max (UV region) | 275 nm | Acidic | [4] |

| λ max (Visible region) | 555 nm | Acidic | [4] |

| λ max (pH 2.5) | 520 nm | 2.5 | [12] |

| λ max (pH 3.6) | 525 nm | 3.6 | [12] |

The spectral behavior demonstrates characteristic features of anthocyanidin compounds, with strong absorption in both ultraviolet and visible regions [14]. The absorption band near 275 nanometers corresponds to the benzopyrylium chromophore, while the visible absorption relates to the extended conjugation system responsible for color expression [13] [14].

IR Spectral Properties

Infrared spectroscopy reveals specific vibrational characteristics of malvidin chloride that reflect its molecular structure and hydrogen bonding patterns [7] [21]. The infrared spectrum displays characteristic absorption bands around 3500 wavenumbers corresponding to hydroxyl group stretching vibrations [7]. Additional bands below 3000 wavenumbers indicate oxonium ion interactions within the molecular structure [7] [21].

The infrared spectral analysis demonstrates hydrogen bonding capabilities through characteristic band positions and intensities [7]. These spectroscopic features provide structural confirmation and enable identification of intermolecular interactions, particularly in copigmentation studies with organic acids [7] [21]. The vibrational modes associated with the benzopyrylium ring system and substituent groups contribute to the overall spectral profile [21].

NMR Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of malvidin chloride and its related species [9]. Proton nuclear magnetic resonance studies have identified specific chemical shifts corresponding to aromatic protons and methoxy substituents [9]. The technique enables monitoring of structural changes under different pH conditions and thermal treatments [9].

The nuclear magnetic resonance characterization includes identification of transient species formed under basic conditions, designated as B4²⁻ species resulting from hydroxide attack at position 4 of the quinoidal base [9]. These studies demonstrate the utility of nuclear magnetic resonance for understanding complex equilibrium systems involving malvidin chloride under various chemical environments [9].

Color Properties and pH-Dependent Behavior

The color properties of malvidin chloride exhibit remarkable pH dependence, reflecting the complex equilibrium between different molecular forms [12] [17]. Under acidic conditions, the flavylium cation predominates, producing intense red coloration [17] [22]. As pH increases from acidic to neutral conditions, the color transitions through purple and blue hues due to formation of quinoidal base structures [17].

The pH-dependent behavior involves multiple chemical equilibria including hydration, ring-opening, and isomerization reactions [9] [13]. At pH values below 2, the red flavylium cation represents the dominant chromophoric species [17]. Increasing pH to the range of 2-4 results in purple to blue coloration attributed to quinoidal base formation [17]. Further pH elevation leads to colorless carbinol pseudo-base formation and eventual chalcone structures at alkaline pH values [17].

| pH Range | Predominant Form | Color | Reference |

|---|---|---|---|

| < 2 | Flavylium cation | Red | [17] |

| 2-4 | Quinoidal base | Purple/Blue | [17] |

| 4-7 | Carbinol pseudo-base | Colorless | [17] |

| > 7 | Chalcone forms | Green/Yellow | [17] |

The kinetic studies reveal that the rate-determining step for equilibrium establishment varies with pH conditions [9]. Under basic conditions, hydroxide nucleophilic addition controls the overall reaction rate, while cis-trans isomerization processes occur rapidly [9]. These mechanistic insights provide fundamental understanding of color stability and degradation pathways [9].

Solubility Profile in Various Solvents

The solubility characteristics of malvidin chloride demonstrate significant variation across different solvent systems [4] [19] [20]. In absolute ethanol, the compound exhibits good solubility producing violet-red solutions [10] [20]. The solubility in ethanol is approximately 16 milligrams per milliliter [4] [19].

Dimethyl sulfoxide provides enhanced solubility compared to alcoholic solvents, with reported values of approximately 16 milligrams per milliliter [4] [19]. Dimethyl formamide demonstrates superior dissolving capacity, achieving solubility levels of approximately 25 milligrams per milliliter [4]. The compound shows limited water solubility, described as sparingly soluble in aqueous systems [2] [4].

| Solvent | Solubility (mg/mL) | Color/Appearance | Reference |

|---|---|---|---|

| Ethanol (absolute) | 16 | Violet-red solution | [4] [19] |

| Dimethyl sulfoxide | 16 | - | [4] [19] |

| Dimethyl formamide | 25 | - | [4] |

| Water | Sparingly soluble | - | [2] [4] |

| Dimethyl formamide:PBS (1:9) | 0.1 | - | [4] |

For aqueous buffer systems, enhanced solubility can be achieved through co-solvent approaches [4]. A mixture of dimethyl formamide and phosphate buffered saline in a 1:9 ratio yields approximately 0.1 milligrams per milliliter solubility [4]. Methanol demonstrates initial solubility with purple coloration, followed by crystallization as red crystals exhibiting violet transmission properties [10] [20].

Flavonoid Biosynthetic Pathway Leading to Malvidin

The biosynthesis of malvidin chloride follows the well-established flavonoid biosynthetic pathway, which represents a specialized branch of phenylpropanoid metabolism [1] [2]. This pathway begins with the conversion of phenylalanine through the general phenylpropanoid pathway, where phenylalanine ammonia lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid [1]. Subsequent enzymatic reactions involving cinnamic acid 4-hydroxylase (C4H) and 4-coumarate: CoA ligase (4CL) produce p-coumaroyl-CoA, which serves as the key precursor for flavonoid biosynthesis [1].

The entry point into the specific flavonoid pathway occurs through the action of chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [1]. This reaction represents the first committed step in flavonoid biosynthesis and establishes the fundamental C6-C3-C6 carbon skeleton characteristic of all flavonoid compounds [3]. Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of naringenin chalcone to produce naringenin, forming the heterocyclic C ring that defines the flavonoid structure [1].

The pathway continues with flavanone 3-hydroxylase (F3H), which introduces a hydroxyl group at the C-3 position of naringenin to yield dihydrokaempferol [1] [4]. This step represents a critical branch point in the flavonoid biosynthetic network, as dihydrokaempferol serves as the common precursor for multiple flavonoid subclasses, including flavonols, anthocyanins, and proanthocyanidins [1].

For malvidin biosynthesis specifically, the pathway proceeds through the anthocyanin branch, which requires the sequential action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) [5] [4]. DFR catalyzes the reduction of dihydrokaempferol to leucoanthocyanidin, while ANS performs the crucial oxidation step that converts colorless leucoanthocyanidins into colored anthocyanidins [4] [6]. The formation of delphinidin, the immediate precursor to malvidin, requires the prior hydroxylation of dihydrokaempferol by flavonoid 3′,5′-hydroxylase (F3′5′H) to produce dihydromyricetin, which then undergoes reduction and oxidation to yield delphinidin [7] [8].

Enzymatic Processes in Malvidin Formation

Role of Flavonoid 3′,5′-Hydroxylase (F3′5′H)

Flavonoid 3′,5′-hydroxylase represents one of the most critical enzymatic steps in malvidin biosynthesis, as it determines the hydroxylation pattern of the B-ring that distinguishes malvidin from other anthocyanidins [7] [8]. This cytochrome P450-dependent monooxygenase belongs to the CYP75A subfamily and catalyzes the hydroxylation of flavonoid substrates at both the 3′ and 5′ positions of the B-ring [8].

F3′5′H exhibits broad substrate specificity, accepting various flavonoid intermediates including naringenin, dihydrokaempferol, kaempferol, and apigenin [8]. However, kinetic studies have revealed that naringenin serves as the optimal substrate for most F3′5′H enzymes, with Km values typically ranging from 1.2 to 4.0 μM depending on the plant species [8]. In tea plant (Camellia sinensis), CsF3′5′H demonstrates the highest activity with naringenin as substrate, achieving specific activities of 39.26 pkat per liter of culture when expressed in yeast systems [8].

The enzyme catalyzes the conversion of 4′-hydroxylated flavanones into both 3′,4′-dihydroxylated and 3′,4′,5′-trihydroxylated products simultaneously [8]. This dual hydroxylation capability allows F3′5′H to produce eriodictyol (3′,4′-dihydroxynaringenin) and pentahydroxyflavanone (3′,4′,5′-trihydroxynaringenin) from naringenin substrate [8]. The ratio of 3′,4′,5′-hydroxylated to 3′,4′-hydroxylated products varies significantly among different F3′5′H variants, with some showing preferential formation of the trihydroxylated products essential for malvidin biosynthesis [7].

Functional characterization studies have demonstrated that F3′5′H activity requires the presence of a cytochrome b5 cofactor for optimal enzyme function [9]. The difF gene encoding cytochrome b5 is essential for full F3′5′H activity in vivo, with its inactivation resulting in 25-50% reduction in 3′,5′-substituted anthocyanin accumulation [9]. This cofactor requirement highlights the complexity of the electron transfer system necessary for proper F3′5′H function in plant cells.

O-Methyltransferase Activity

The conversion of delphinidin to malvidin requires the sequential methylation of hydroxyl groups at the 3′ and 5′ positions of the B-ring, catalyzed by anthocyanin O-methyltransferases (AOMT) [10] [11]. These enzymes represent a specialized class of O-methyltransferases that exhibit specific activity toward anthocyanin and flavonol substrates, utilizing S-adenosyl-L-methionine as the methyl donor [10].

Grapevine AOMT has been extensively characterized and demonstrates remarkable substrate specificity and catalytic efficiency [10] [11]. The enzyme exhibits Km values in the micromolar range (20-75 μM) for various anthocyanin substrates, including cyanidin 3-O-glucoside, delphinidin 3-O-glucoside, and quercetin 3-O-glucoside [10]. Kinetic analyses reveal that AOMT shows equivalent kinetic parameters with both glycosylated anthocyanins and flavonol aglycones, indicating broad substrate acceptance within the flavonoid structural framework [10].

The methylation process occurs through a highly ordered mechanism, with AOMT demonstrating a clear preference for 3′,5′ dimethylation when 3′,4′,5′-hydroxylated substrates are available [10] [11]. When delphinidin 3-O-glucoside serves as substrate, AOMT catalyzes two sequential methylations at the 3′ and 5′ positions, producing petunidin 3-O-glucoside as an intermediate and malvidin 3-O-glucoside as the final product [10]. The efficiency of this double methylation is remarkably high in vivo, with malvidin derivatives often representing the predominant methylated anthocyanin in AOMT-expressing tissues [10].

AOMT activity demonstrates strict dependence on divalent cations, particularly magnesium ions [10] [11]. Optimal activity requires 10 mM MgCl₂, with enzyme activity dropping to only 5% in the absence of Mg²⁺ ions [10]. The presence of EDTA or other divalent cations such as Zn²⁺ and Mn²⁺ significantly reduces AOMT activity, while Ca²⁺ shows minimal inhibitory effects [10]. The enzyme exhibits optimal activity at pH 7.5 and retains over 25% activity across a broad pH range from 6.25 to 9.4 [10].

Genetic Regulation of Malvidin Biosynthesis

The regulation of malvidin biosynthesis involves complex transcriptional control mechanisms centered around the MYB-bHLH-WD40 (MBW) regulatory complex [12] [13]. This tripartite transcriptional apparatus coordinates the expression of structural genes throughout the anthocyanin biosynthetic pathway, ensuring proper temporal and spatial accumulation of malvidin and related compounds.

MYB transcription factors serve as the primary regulators of anthocyanin biosynthesis, with R2R3-MYB proteins playing particularly critical roles [12]. These transcription factors directly bind to the promoter regions of structural genes and activate their expression in a coordinated manner [12]. Key MYB regulators include VvMYBA1 and VvMYBA2 in grapevine, which demonstrate tissue-specific expression patterns and control anthocyanin accumulation in berries and vegetative tissues, respectively [14]. The AtPAP1 transcription factor from Arabidopsis has been extensively used in functional studies and demonstrates the ability to activate the entire anthocyanin pathway when expressed in heterologous systems [10].

bHLH transcription factors function as essential partners in the MBW complex, with proteins such as AtTT8, VvMYC1, and SlAN1 contributing to the stability and specificity of transcriptional activation [12]. These factors interact directly with MYB proteins and are required for efficient transcription of late biosynthetic genes, including those encoding F3′5′H, OMT, and UGT enzymes [6]. The coordinated expression of bHLH factors with MYB regulators ensures proper stoichiometry within the regulatory complex and prevents inappropriate activation of target genes.

WD40 proteins, exemplified by AtTTG1 and VvWDR1, provide structural stability to the MBW complex and facilitate protein-protein interactions [12]. These proteins are typically expressed constitutively in anthocyanin-producing tissues and serve as scaffolding components that enable the formation of active transcriptional complexes [12]. The presence of functional WD40 proteins is essential for the coordinate regulation of multiple structural genes and the proper temporal progression of anthocyanin biosynthesis.

Environmental and developmental signals modulate malvidin biosynthesis through specific regulatory elements present in gene promoters [15] [8]. Light-responsive elements, including GATA-box and GT1-motif sequences, mediate the photoinduction of anthocyanin pathway genes and contribute to the diurnal regulation of malvidin accumulation [8]. Sugar-responsive elements such as SURE and ABRE-like motifs enable metabolic regulation of the pathway in response to carbohydrate availability [8]. Stress-responsive elements, including DRE/CRT and ABRE sequences, allow for the upregulation of anthocyanin biosynthesis under various environmental stress conditions [15].

UDP-Glycosyltransferases in Malvidin Glycoside Formation

UDP-glycosyltransferases play essential roles in malvidin metabolism by catalyzing the glycosylation reactions that convert unstable anthocyanidin aglycones into stable, water-soluble glycoside derivatives [5] [16]. These enzymes belong to the glycosyltransferase family 1 (GT1) and utilize UDP-activated sugars as glycosyl donors while accepting a wide range of flavonoid aglycones as substrates [16].

The rice UGT enzyme OsUGT88C3 represents a well-characterized example of malvidin-specific glycosyltransferase activity [5] [17]. This enzyme demonstrates specific activity toward malvidin aglycone using UDP-galactose as the sugar donor, producing malvidin 3-O-galactoside with high efficiency [5]. Kinetic characterization reveals a Km value of 12.3 μM for UDP-galactose, indicating high substrate affinity [17]. The enzyme also exhibits glucosyltransferase activity when UDP-glucose is provided as substrate, demonstrating the flexibility of sugar donor utilization [5].

Structural analysis of UGT enzymes reveals critical features that determine substrate specificity and catalytic efficiency [16] [18]. The plant secondary product glycosyltransferase (PSPG) motif represents a highly conserved sequence essential for enzyme function, with the terminal amino acid residue playing a particularly important role in determining sugar donor specificity [18]. Malvidin-active UGTs typically possess glutamine as the terminal residue in their PSPG motifs, which is characteristic of glucosyltransferase and galactosyltransferase activities [5] [18].

Site-directed mutagenesis studies have confirmed the critical importance of the terminal glutamine residue in UGT function [18]. Mutation of this residue to histidine completely abolishes glycosyl transfer activity in multiple UGT enzymes, including MrUFGT and MrUGT72B67 from Chinese bayberry [18]. This amino acid requirement explains the conserved nature of the PSPG motif and provides mechanistic insight into the catalytic process.

The subcellular localization of malvidin-specific UGTs has been determined through fluorescent protein fusion studies [5]. OsUGT88C3 localizes to both the endoplasmic reticulum and nucleus, consistent with the observed localization patterns of other anthocyanin glycosyltransferases [5]. This dual localization may reflect the enzyme's involvement in both biosynthetic processes occurring at the ER membrane and potential regulatory functions within the nuclear compartment.